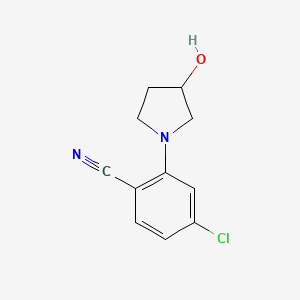
tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate: is a research compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is primarily used in scientific research and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of Boc acid anhydride and ethanol as solvents, followed by the addition of 70% ammonia solution . The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and controlled reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts , Cs2CO3 , and 1,4-dioxane as a solvent . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and reaction times to ensure the formation of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction with aryl halides can produce N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and for the preparation of N-Boc-protected anilines.
Biology: It is used in in-vitro studies to investigate cellular processes and molecular interactions.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)-DL-phenylalaninol
Uniqueness
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is unique due to its specific molecular structure, which allows it to selectively enhance the slow inactivation of voltage-gated sodium channels . This property makes it particularly useful in research focused on cellular processes and molecular interactions.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10,12,16H,1-4H3,(H,15,17) |
InChI-Schlüssel |
XQMKOBSKWGMZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-(5-Methyl-2-phenyl-thiazol-4-ylmethoxy)-indol-1-yl]-acetic acid](/img/structure/B8561169.png)

![Pyrido[3,4-b]pyrazine-3-carbaldehyde](/img/structure/B8561179.png)

![Propan-2-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B8561192.png)
![2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B8561206.png)



![5-[(2-Chloro-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8561223.png)
